2-Iodo-D-Phenylalanine

Overview

Description

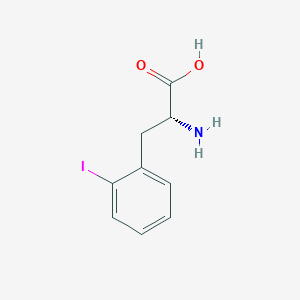

2-Iodo-D-Phenylalanine (D-2-IPhe) is a radiolabeled amino acid analog with the molecular formula C₉H₁₀INO₂ and a molecular weight of 293.09 g/mol . Structurally, it features an iodine atom at the 2-position of the phenyl ring and retains the D-configuration at the chiral center, distinguishing it from its L-isomer. This compound is synthesized via Cu⁺-assisted nucleophilic isotopic exchange using 2-bromo-D-phenylalanine as a precursor, achieving radiochemical purity >99% and specific activities up to 65 GBq/mmol for ¹²³I labeling .

D-2-IPhe has emerged as a promising tumor-specific tracer for SPECT imaging due to its high tumor uptake, rapid renal clearance, and low accumulation in non-target tissues like the brain and liver . Its uptake is mediated by the L-type amino acid transporter 1 (LAT1), a system overexpressed in many cancers, ensuring specificity for malignant tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-D-Phenylalanine typically involves the iodination of D-Phenylalanine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide (NaI) and hydrogen peroxide (H2O2), in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Radioiodination via Isotopic Exchange

2-Iodo-D-phenylalanine undergoes isotopic exchange with <sup>123</sup>I or <sup>125</sup>I for radiopharmaceutical applications:

-

Labeling Efficiency : Specific activities of 65 GBq/mmol (<sup>123</sup>I) and 11 GBq/mmol (<sup>125</sup>I) .

-

Quality Control :

| Isotope | Reaction Conditions | Yield |

|---|---|---|

| <sup>123</sup>I | 222 MBq, 60 min at 100°C | 65 GBq/mmol |

| <sup>125</sup>I | 37 MBq, 60 min at 100°C | 11 GBq/mmol |

This reaction is pH-sensitive, requiring precise buffering to avoid decomposition .

In Vivo Stability and Deiodination Resistance

In biological systems, this compound demonstrates remarkable stability :

-

Blood Analysis : Only 4.8% free iodide detected after 90 minutes in murine models .

-

Metabolites : No secondary metabolites observed under physiological conditions .

| Stability Metric | Value | Method |

|---|---|---|

| Free Iodide (90 min) | 4.8% | HPLC |

| Deiodination Rate | Negligible |

This stability is attributed to the ortho-iodo substitution , which sterically hinders enzymatic dehalogenation .

Competitive Binding in LAT1 Transport Systems

While primarily a biochemical interaction, the selective uptake of this compound by LAT1 transporters involves competitive displacement:

-

LAT1 Affinity : Inhibits l-[<sup>14</sup>C]leucine uptake 2.3× more effectively than unmodified phenylalanine .

-

Displacement by L-Phenylalanine : 9.6% reduction in tumor uptake observed in vivo .

| Parameter | Effect on LAT1 Activity | Source |

|---|---|---|

| Inhibition Constant (K<sub>i</sub>) | 28 µM | |

| Tumor Uptake Reduction | 9.6% (post L-phenylalanine administration) |

Comparative Reactivity with Halogenated Analogs

The position and size of halogen substituents influence reactivity:

-

Ortho-Substitution (2-Iodo) : Enhances LAT1 selectivity and metabolic stability compared to 3- or 4-iodo analogs .

-

Halogen Size Trend : Larger halogens (I > Br > Cl > F) improve LAT1 inhibition efficacy .

| Halogen Position | LAT1 Inhibition Efficacy (vs. Phe) | LAT2 Interaction |

|---|---|---|

| 2-Iodo | 2.3× | Unchanged |

| 3-Iodo | 1.8× | Increased |

Scientific Research Applications

2-Iodo-D-Phenylalanine has several important applications in scientific research:

Diagnostic Imaging: It is used as a radiolabeled tracer in Single Photon Emission Computed Tomography (SPECT) for tumor imaging.

Cancer Research: The compound’s ability to selectively accumulate in tumor cells is exploited in studies aimed at understanding tumor metabolism and developing targeted therapies.

Biological Studies: It is used to study amino acid transport mechanisms and protein synthesis in various biological systems.

Pharmaceutical Development: The compound serves as a precursor for the synthesis of novel therapeutic agents and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Iodo-D-Phenylalanine involves its transport into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can be incorporated into proteins or metabolized, leading to its accumulation in rapidly proliferating tumor cells. This selective uptake is the basis for its use in diagnostic imaging and cancer research .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Iodo-L-Phenylalanine (L-2-IPhe)

- Tumor Uptake : Both D- and L-isomers exhibit comparable tumor uptake across various models (e.g., A549, Capan2, R1M tumors) due to shared LAT1-mediated transport .

- Pharmacokinetics : D-2-IPhe demonstrates faster blood clearance (k₁,₀ ≈ 2× faster) and quicker distribution to peripheral compartments (k₁,₂ ≈ 1.4× higher) than L-2-IPhe, resulting in superior tumor-to-background contrast by 352% at 19 hours post-injection .

- Renal Clearance : Both isomers are rapidly excreted via the kidneys, but D-2-IPhe shows reduced residual activity in the bladder, minimizing interference in pelvic imaging .

3-Iodo-α-Methyltyrosine (3-IMT)

- Tumor Specificity : 3-IMT has high brain tumor uptake but poor performance in extracerebral malignancies due to excessive renal retention (6× higher than D-2-IPhe) .

- Inflammation Specificity : D-2-IPhe shows minimal uptake in inflammation (2.8% vs. 35.5% for 3-IMT), reducing false positives in cancer imaging .

4-Iodo-D-Phenylalanine (D-4-IPhe)

- Uptake Dynamics : D-4-IPhe exhibits slower tumor accumulation due to prolonged blood-pool activity, lowering its K₁ value (transport rate) compared to D-2-IPhe .

- Metabolic Stability : Both 2- and 4-iodo derivatives resist deiodination, but D-2-IPhe’s faster clearance enhances imaging resolution .

Comparative Biodistribution and Pharmacokinetics

Table 1: Biodistribution of Iodinated Amino Acids in Rodent Models

Table 2: Pharmacokinetic Parameters of D-2-IPhe vs. L-2-IPhe

| Parameter | D-2-IPhe | L-2-IPhe |

|---|---|---|

| Blood Clearance (k₁,₀) | 0.14 min⁻¹ | 0.07 min⁻¹ |

| Peripheral Uptake (k₁,₂) | 0.22 min⁻¹ | 0.16 min⁻¹ |

| Tumor Retention at 31h | 4% | 11% |

Advantages Over Non-Amino Acid Tracers

- vs. ¹⁸F-FDG : D-2-IPhe avoids false positives from inflammatory lesions (2.8% vs. 215% for ¹⁸F-FDG) and provides better specificity for malignancy .

- vs. Metaiodobenzylguanidine (MIBG): D-2-IPhe shows lower liver uptake and faster systemic clearance, reducing radiation exposure to non-target organs .

Biological Activity

2-Iodo-D-Phenylalanine (2-Iodo-D-Phe) is an amino acid analog that has garnered attention for its potential applications in cancer diagnostics and treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is a derivative of phenylalanine, where an iodine atom is substituted at the second position of the benzene ring. This modification enhances its affinity for specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). Studies indicate that the introduction of the iodine atom significantly increases the compound's ability to be transported into cells, which is crucial for its application in tumor imaging and therapy .

In Vitro Studies

In vitro experiments have demonstrated that 2-Iodo-D-Phe is effectively taken up by various tumor cell lines through LAT1. This uptake is essential for its role as a diagnostic agent in single-photon emission computed tomography (SPECT). The biodistribution studies revealed that both 2-Iodo-L-Phe and 2-Iodo-D-Phe exhibit similar high uptake in tumors, with rapid clearance from the bloodstream and kidneys .

In Vivo Studies

In vivo studies using athymic mice bearing tumors showed that 2-Iodo-D-Phe has a faster blood clearance rate compared to its L-isomer. This characteristic allows for improved imaging quality due to reduced background noise from non-target tissues. The faster distribution to peripheral compartments also suggests that 2-Iodo-D-Phe could be advantageous in therapeutic settings where rapid targeting of tumor tissues is required .

Pharmacokinetic Profile

The pharmacokinetic properties of 2-Iodo-D-Phe have been characterized through various studies. The compound shows a two-compartment model behavior with significant differences noted between its D- and L-isomers. The D-isomer's quicker clearance and distribution may enhance its effectiveness as a tracer in dynamic imaging applications .

Table: Comparative Pharmacokinetics of this compound vs. 2-Iodo-L-Phenylalanine

| Parameter | This compound | 2-Iodo-L-Phenylalanine |

|---|---|---|

| Blood Clearance Rate | Faster | Slower |

| Tumor Uptake | High | High |

| Renal Clearance | High | High |

| Biodistribution Characteristics | Similar | Similar |

Case Studies and Clinical Implications

Recent research has explored the application of 2-Iodo-D-Phe in clinical settings, particularly in oncology. For instance, a study highlighted its potential as a non-invasive diagnostic tool for assessing tumor metabolism and viability. By leveraging its selective uptake in tumors, clinicians can gain insights into tumor heterogeneity and treatment responses .

Moreover, due to its favorable pharmacokinetic profile, there is ongoing research into utilizing 2-Iodo-D-Phe as a therapeutic agent. The ability to modify this compound further could lead to enhanced specificity for tumor types or improved therapeutic indices when used in combination with other treatments .

Q & A

Basic Research Questions

Q. How is 2-Iodo-D-Phenylalanine synthesized and radiochemically labeled for tumor imaging studies?

- Methodological Answer: The synthesis involves Cu⁺-assisted nucleophilic exchange under acidic/reducing conditions, starting from 2-bromo-D-phenylalanine precursors. Radiochemical labeling (e.g., with ¹²³I or ¹²⁵I) uses isotopic exchange with CuSO₄, citric acid, SnSO₄, and gentisic acid at 100°C for 60 minutes. Quality control is ensured via HPLC and chiral chromatography to confirm radiochemical purity (>99%) and absence of isomer contamination .

Q. What are the standard methods for characterizing the purity and chiral integrity of this compound?

- Methodological Answer: Characterization employs HPLC with UV detection, Sep-Pak C18 columns for purification, and chiral chromatography to verify enantiomeric purity. Radiochemical purity is validated using gamma counting and size-exclusion chromatography (e.g., PD-10 columns). Specific activity is calculated via dose calibration .

Q. How does this compound enter tumor cells, and what experimental approaches are used to study its transport?

- Methodological Answer: Uptake is mediated primarily by L-type amino acid transporters (LAT). Experimental approaches include:

- Inhibition assays: Co-incubation with competitive inhibitors (e.g., BCH for LAT1 or MeAIB for system A).

- Buffer conditions: Sodium-free (HEPES⁻) vs. sodium-containing (HEPES⁺) buffers to assess sodium dependency.

- Time-dependent uptake: Short-term (0.5–30 min) incubation with ¹²⁵I-labeled tracer in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in tumor uptake data for this compound across different cell lines?

- Methodological Answer: Variability in uptake (e.g., lower uptake in HT29 and EF43fgf4 cells) may stem from differential LAT isoform expression. To resolve contradictions:

- Validate transporter expression via Western blotting or RT-PCR.

- Compare uptake in isogenic cell lines with LAT1/LAT2 knockouts.

- Use dynamic imaging to correlate uptake kinetics with tumor vascularization .

Q. What pharmacokinetic models are used to quantify this compound distribution, and how are parameters validated?

- Methodological Answer: A two-compartment model (plasma + tumor) is applied to derive parameters (V₁: distribution volume; k₁₀: plasma clearance rate; k₁₂/k₂₁: inter-compartmental rates). Validation involves:

- In vivo imaging: Gamma camera dynamic planar imaging to track tracer distribution over 180 minutes.

- Ex vivo biodistribution: Gamma counting of dissected organs to calculate %ID/g and tumor-to-background ratios .

Q. How does this compound compare to other amino acid-based tracers in tumor specificity and radiation dosimetry?

- Methodological Answer: Comparative studies with ¹⁸F-FDG and ¹²³I-2-iodo-L-tyrosine show:

- Higher tumor specificity: this compound avoids high physiological uptake in brain/gut.

- Lower radiation burden: Reduced accumulation in kidneys and bladder compared to L-isomers.

- Clinical relevance: Demonstrated in R1M rhabdomyosarcoma models with tumor-to-contralateral ratios >2.5 .

Q. What methodological considerations are critical for optimizing in vivo biodistribution studies of this compound?

- Methodological Answer: Key considerations include:

- Animal models: Athymic mice with xenografts (e.g., A549, R1M) to mimic human tumor microenvironments.

- Time points: Sacrifice at plateau phase (60–120 min post-injection) to capture steady-state uptake.

- Controls: Co-injection with unlabeled L-phenylalanine for displacement studies .

Q. How should researchers analyze dynamic planar imaging data to assess this compound uptake kinetics?

- Methodological Answer: Analysis involves:

Properties

IUPAC Name |

(2R)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648048 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736184-44-4 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.